molecular formula C39H71Na2O8P B13722328 disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate

disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate

Cat. No.: B13722328
M. Wt: 744.9 g/mol
InChI Key: HHNZGVIIHXMJMR-AXMZSLBLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is a complex organic compound with the molecular formula C81H140Na2O17P2. It is a type of cardiolipin, a unique phospholipid that is predominantly found in the inner mitochondrial membrane. Cardiolipins play a crucial role in mitochondrial function, including energy production and apoptosis regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid oxidation and phosphorylation reactions.

    Biology: Plays a role in mitochondrial research, particularly in studies related to energy production and apoptosis.

    Medicine: Investigated for its potential in treating mitochondrial diseases and neurodegenerative disorders.

    Industry: Utilized in the formulation of specialized liposomal delivery systems for drugs

Mechanism of Action

The compound exerts its effects primarily through its role in the mitochondrial membrane. It interacts with various proteins involved in the electron transport chain, thereby influencing energy production. Additionally, it plays a role in the regulation of apoptosis by interacting with cytochrome c and other apoptotic factors .

Properties

Molecular Formula

C39H71Na2O8P

Molecular Weight

744.9 g/mol

IUPAC Name

disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate

InChI

InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;

InChI Key

HHNZGVIIHXMJMR-AXMZSLBLSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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